molecular formula C22H21ClN4O3S B3004292 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-ethoxypropyl)quinazolin-4(3H)-one CAS No. 2034347-45-8

2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-ethoxypropyl)quinazolin-4(3H)-one

Cat. No.: B3004292
CAS No.: 2034347-45-8
M. Wt: 456.95
InChI Key: BSMDOGCNFHMQAI-UHFFFAOYSA-N
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Description

2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-ethoxypropyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H21ClN4O3S and its molecular weight is 456.95. The purity is usually 95%.
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Scientific Research Applications

1. Potential for H1-Antihistaminic Activity

Research has highlighted the potential of certain quinazolin-4(3H)-one derivatives, closely related to the specified compound, in exhibiting H1-antihistaminic activity. For instance, Alagarsamy and Parthiban (2013) synthesized novel quinazolin-4(3H)-one derivatives and tested them for H1-antihistaminic activity in guinea pigs. They found that these compounds significantly protected against histamine-induced bronchospasm, with one compound (OT5) showing promising activity and low sedation compared to the reference standard chlorpheniramine maleate (Alagarsamy & Parthiban, 2013).

2. Anticancer Properties

The compound and its related derivatives have been explored for their anticancer properties. Hassanzadeh et al. (2019) developed quinazolinone-1,3,4-oxadiazole derivatives and assessed their cytotoxic effects against MCF-7 and HeLa cell lines. The study showed that specific derivatives exhibited remarkable cytotoxic activity, especially against the HeLa cell line (Hassanzadeh et al., 2019).

3. Antimicrobial Activity

Saleh et al. (2004) synthesized new 3H-quinazolin-4-one derivatives and screened them for antimicrobial activity. This study implies the potential use of such compounds, including the one , in antimicrobial applications (Saleh et al., 2004).

4. Nematocidal Activity

A study by Liu et al. (2022) investigated novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety for nematocidal activities. The results indicated good nematocidal activity against specific nematodes, suggesting the potential use of similar compounds in pest control (Liu et al., 2022).

5. Anti-Inflammatory Properties

Research by Kumar and Rajput (2009) involved the synthesis of newer quinazolin-4-one derivatives and their evaluation for anti-inflammatory activity. The compounds showed varying degrees of inhibition of edema, indicating their potential as anti-inflammatory agents (Kumar & Rajput, 2009).

6. Molecular Spectroscopy and Tautomerism Studies

Soliman et al. (2015) conducted experimental and theoretical spectroscopic studies on a hybrid of 1,3,4-oxadiazole-thione with quinazolin-4-one. Their research provided insights into the molecular structure and behavior of such compounds (Soliman et al., 2015).

7. Antibacterial Evaluation and Molecular Docking Studies

Desai et al. (2021) synthesized novel quinazolines bearing thiazole and 1,3,4-oxadiazole heterocycles and evaluated their antibacterial potential. This research suggests the utility of quinazolin-4(3H)-one derivatives in developing new antibacterial agents (Desai et al., 2021).

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-ethoxypropyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3S/c1-2-29-13-5-12-27-21(28)17-6-3-4-7-18(17)24-22(27)31-14-19-25-20(26-30-19)15-8-10-16(23)11-9-15/h3-4,6-11H,2,5,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMDOGCNFHMQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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